[4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile
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Overview
Description
[4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile is a complex organic compound characterized by its unique structure, which includes multiple cyano groups and fluorinated phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated phenyl compound, reacts with a cyano-containing reagent under controlled conditions. The reaction conditions often include the use of polar aprotic solvents like dimethylformamide or acetonitrile, and catalysts such as potassium carbonate or cesium fluoride to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, which is crucial for the synthesis of such complex molecules. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano groups to primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles like nitronium ion (NO2+) in the presence of sulfuric acid.
Major Products
Oxidation: Oxidized derivatives with carboxyl or hydroxyl groups.
Reduction: Primary amines.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of multiple cyano groups and fluorinated phenyl rings can enhance the compound’s binding affinity to biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is explored for its applications in materials science. Its unique electronic properties, due to the presence of fluorine atoms, make it suitable for use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of [4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile involves its interaction with specific molecular targets. The cyano groups can form hydrogen bonds with amino acid residues in proteins, while the fluorinated phenyl rings can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)phenyl]methanetricarbonitrile
- [4-(2,2,4,4-Tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile
Uniqueness
Compared to similar compounds, [4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile stands out due to the presence of both cyano groups and fluorinated phenyl rings. This combination imparts unique electronic properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
29097-86-7 |
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Molecular Formula |
C20H18F4N4 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
[4-(3-cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile |
InChI |
InChI=1S/C20H18F4N4/c1-17(2,3)20(10-28,18(4,5)6)12-15(23)13(21)11(14(22)16(12)24)19(7-25,8-26)9-27/h1-6H3 |
InChI Key |
BDOBDWCUWMMNTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C#N)(C1=C(C(=C(C(=C1F)F)C(C#N)(C#N)C#N)F)F)C(C)(C)C |
Origin of Product |
United States |
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